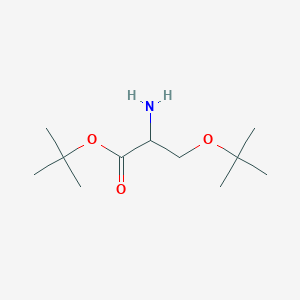

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate

説明

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate is a synthetic compound that exhibits notable biological activities, primarily attributed to its structural characteristics and its relationship to amino acids. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 243.37 g/mol. The compound features a tert-butyl group and a tert-butoxy group, which enhance its solubility and interaction with biological targets. Its structural similarity to amino acids suggests potential roles in neurotransmitter modulation and other biological processes .

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with receptors involved in neurotransmission. Preliminary studies suggest that compounds with similar structures can modulate the activity of neurotransmitters like serotonin and dopamine, although specific studies on this compound are still ongoing.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning enzymes that play roles in metabolic pathways. Its ability to bind to various receptors and enzymes may position it as a candidate for further investigation in drug design.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high purity and yield. Common methods include:

- Starting Materials : Utilizing readily available precursors such as tert-butanol and amino acids.

- Reagents : Employing reagents like HCl for hydrochloride formation or coupling agents for amine reactions.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the compound effectively.

These methods are crucial for producing the compound in a form suitable for biological testing .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Neuropharmacological Studies : A study examined the effects of structurally similar compounds on neurotransmitter release in animal models, finding significant modulation of serotonin levels .

- Immunological Research : Investigations into lipopeptides with similar structures have demonstrated their immunostimulatory properties, suggesting that this compound may exhibit analogous effects in immune response modulation .

- Toxicity Assessments : Toxicological evaluations have shown low toxicity profiles for similar compounds, indicating that this compound could be safe for therapeutic use pending further studies .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 2-Amino-3-(4-tert-butoxyphenyl)propanoate Hydrochloride | 51482-39-4 | 0.94 | Methyl group instead of tert-butyl |

| (S)-tert-Butyl 2-amino-3-phenylpropanoate | 16874-12-7 | 0.92 | Lacks the tert-butoxy group |

| (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride | 51482-39-4 | 0.92 | Contains a methoxy group instead of tert-butoxy |

This table illustrates how variations in functional groups can influence biological activity and synthetic utility, reinforcing the significance of this compound in research applications .

科学的研究の応用

Organic Synthesis

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate serves as a protecting group in peptide synthesis. It allows for the selective protection and deprotection of amine groups, which is crucial in the synthesis of complex peptides and proteins. This property enhances its utility in organic synthesis, particularly in creating various chemical intermediates and fine chemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of peptide-based pharmaceuticals. Its structural characteristics contribute to the synthesis of biologically active peptides, which can lead to new therapeutic agents. The compound's ability to enhance lipophilicity improves membrane permeability, potentially increasing bioactivity .

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The compound's derivatives have demonstrated significant antimicrobial activity, as illustrated in the following table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA (USA300) | 4 μg/mL |

| Derivative 1 | Clostridium difficile | 4 μg/mL |

| Derivative 2 | Escherichia coli | 8 μg/mL |

| Derivative 3 | Candida albicans | 16 μg/mL |

These findings suggest that the structural features of the compound significantly contribute to its antimicrobial potency .

Several studies have investigated the biological activities and potential applications of this compound:

Neuropharmacological Studies

A study examined the effects of structurally similar compounds on neurotransmitter release in animal models, finding significant modulation of serotonin levels .

Immunological Research

Investigations into lipopeptides with similar structures have demonstrated their immunostimulatory properties, suggesting that this compound may exhibit analogous effects in immune response modulation .

Toxicity Assessments

Toxicological evaluations have shown low toxicity profiles for similar compounds, indicating that this compound could be safe for therapeutic use pending further studies .

特性

IUPAC Name |

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCSSBZYBJTLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329843, DTXSID301225349 | |

| Record name | (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17083-22-6, 48067-24-9 | |

| Record name | O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17083-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(1,1-Dimethylethyl)serine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。